1-Ethyl-4-isobutylbenzene

Beschreibung

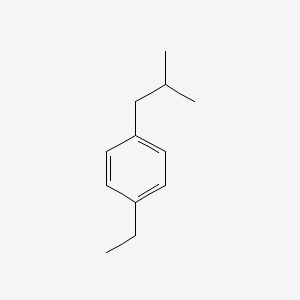

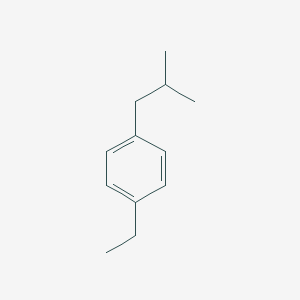

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHWAAZOTFVMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341920 | |

| Record name | 1-Ethyl-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100319-40-2 | |

| Record name | 1-Ethyl-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-4-isobutylbenzene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-isobutylbenzene is an aromatic hydrocarbon of significant interest in organic synthesis, particularly as a key intermediate in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). A thorough understanding of its chemical and physical properties is paramount for its efficient synthesis, purification, and application in further chemical transformations. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of 1-Ethyl-4-isobutylbenzene, detailed experimental protocols for its synthesis and the determination of its properties, and relevant spectral data for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-Ethyl-4-isobutylbenzene are summarized in the tables below for easy reference and comparison. These properties are crucial for designing reaction conditions, selecting appropriate solvents, and ensuring safe handling.

| Identifier | Value |

| IUPAC Name | 1-Ethyl-4-(2-methylpropyl)benzene |

| Synonyms | p-Ethylisobutylbenzene, 4-Isobutylethylbenzene |

| CAS Number | 100319-40-2[1] |

| Molecular Formula | C₁₂H₁₈[1] |

| Molecular Weight | 162.27 g/mol [1] |

| Physical Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | ~212 °C (estimated) |

| Density | ~0.86 g/mL (estimated) |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and chloroform. |

| Refractive Index | ~1.49 (estimated) |

Synthesis of 1-Ethyl-4-isobutylbenzene

The most common and industrially relevant method for the synthesis of 1-Ethyl-4-isobutylbenzene is the Friedel-Crafts alkylation of isobutylbenzene (B155976). This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the benzene (B151609) ring of isobutylbenzene, predominantly at the para position due to the ortho-, para-directing effect of the isobutyl group and steric hindrance at the ortho position.

Experimental Protocol: Friedel-Crafts Ethylation of Isobutylbenzene

Materials:

-

Isobutylbenzene

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether (or dichloromethane)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the addition funnel, prepare a solution of isobutylbenzene (1 equivalent) and ethyl bromide (1 equivalent) in anhydrous diethyl ether.

-

Reaction: Add the isobutylbenzene and ethyl bromide solution dropwise to the stirred suspension of aluminum chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and slowly quench it by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1-Ethyl-4-isobutylbenzene.

Logical Workflow for the Synthesis of 1-Ethyl-4-isobutylbenzene

Caption: A schematic workflow illustrating the synthesis of 1-Ethyl-4-isobutylbenzene.

Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for compound characterization and process optimization. The following are standard laboratory protocols for measuring the boiling point and density of 1-Ethyl-4-isobutylbenzene.

Protocol for Determining Boiling Point

Apparatus:

-

Thiele tube or a micro-distillation apparatus

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

-

Sample of 1-Ethyl-4-isobutylbenzene

Procedure (Thiele Tube Method):

-

Attach a small test tube containing 0.5-1 mL of 1-Ethyl-4-isobutylbenzene to a thermometer.

-

Place a small, inverted capillary tube (sealed end up) into the test tube.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Protocol for Determining Density

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Sample of 1-Ethyl-4-isobutylbenzene

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the 1-Ethyl-4-isobutylbenzene sample at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Workflow for Determining Physical Properties

Caption: Experimental workflows for determining the boiling point and density.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Ethyl-4-isobutylbenzene is expected to show characteristic signals for the ethyl and isobutyl groups, as well as the aromatic protons.

-

Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).

-

Isobutyl group: A doublet for the six equivalent methyl protons (CH₃)₂, a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂).

-

Aromatic protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key expected signals include:

-

Aliphatic carbons of the ethyl and isobutyl groups.

-

Four distinct signals for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Ethyl-4-isobutylbenzene would display characteristic absorption bands for:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-H bending (out-of-plane) for 1,4-disubstitution: Around 850-800 cm⁻¹

Safety and Handling

1-Ethyl-4-isobutylbenzene is a combustible liquid and should be handled with appropriate safety precautions. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of 1-Ethyl-4-isobutylbenzene, along with practical experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating a deeper understanding and more effective utilization of this important chemical intermediate.

References

1-Ethyl-4-isobutylbenzene molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of 1-ethyl-4-isobutylbenzene, an organic compound pertinent to various fields including organic synthesis and pharmaceutical development.

Core Data Presentation

The fundamental molecular properties of 1-ethyl-4-isobutylbenzene are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [1][2][3][4] |

| Molecular Weight | 162.27 g/mol | [1][2][3][4] |

| IUPAC Name | 1-ethyl-4-(2-methylpropyl)benzene | [1][3] |

| CAS Number | 100319-40-2 | [1][2][3] |

Synthesis and Analysis

1-Ethyl-4-isobutylbenzene is a substituted aromatic hydrocarbon. Its synthesis can be approached through several methods, with Friedel-Crafts reactions being a primary route.[1] Characterization of the final product relies on a suite of standard analytical techniques.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

A reliable method for the synthesis of alkylbenzenes like 1-ethyl-4-isobutylbenzene, which avoids potential carbocation rearrangement, is a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene (B155976)

This step involves the reaction of isobutylbenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to form 4'-isobutylacetophenone.

-

Materials: Isobutylbenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (anhydrous), 1 M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add isobutylbenzene dropwise to the mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4'-isobutylacetophenone.

-

Step 2: Clemmensen Reduction of 4'-Isobutylacetophenone

The ketone produced in the first step is then reduced to the corresponding alkylbenzene.

-

Materials: 4'-Isobutylacetophenone, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene (B28343).

-

Procedure:

-

Amalgamated zinc is prepared by stirring zinc granules with a dilute solution of mercuric chloride.

-

The amalgamated zinc is added to a round-bottom flask containing toluene and concentrated hydrochloric acid.

-

4'-Isobutylacetophenone is added to the mixture.

-

The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting crude 1-ethyl-4-isobutylbenzene can be purified by fractional distillation under reduced pressure.

-

Analytical Characterization

The identity and purity of the synthesized 1-ethyl-4-isobutylbenzene can be confirmed using a combination of the following analytical methods.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight of the compound. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide definitive structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the compound and to quantify it.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups and the aromatic ring structure.

Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and workflows relevant to 1-ethyl-4-isobutylbenzene.

Caption: A simplified workflow for the synthesis of 1-Ethyl-4-isobutylbenzene.

Caption: The relationship between analytical techniques and compound properties.

References

An In-depth Technical Guide to 1-ethyl-4-(2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-ethyl-4-(2-methylpropyl)benzene, also known as 1-ethyl-4-isobutylbenzene. It details its chemical and physical properties, provides established protocols for its synthesis and characterization, and explores its predicted biological activities. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering the necessary data and methodologies to facilitate further investigation and application of this compound.

Chemical and Physical Properties

1-ethyl-4-(2-methylpropyl)benzene is an aromatic hydrocarbon with an ethyl group and an isobutyl group attached to a benzene (B151609) ring at positions 1 and 4, respectively.

Table 1: Chemical and Physical Properties of 1-ethyl-4-(2-methylpropyl)benzene

| Property | Value | Source |

| IUPAC Name | 1-ethyl-4-(2-methylpropyl)benzene | [1] |

| Synonyms | 1-Ethyl-4-isobutylbenzene, p-Isobutylethylbenzene | [2] |

| CAS Number | 100319-40-2 | [1] |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 211 °C | |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | |

| XlogP | 4.3 | [1] |

Synthesis of 1-ethyl-4-(2-methylpropyl)benzene

The synthesis of 1-ethyl-4-(2-methylpropyl)benzene is typically achieved through a two-step process:

-

Friedel-Crafts Acylation of isobutylbenzene (B155976) with an acetylating agent to form 4'-isobutylacetophenone.

-

Reduction of the resulting ketone to yield the final product.

Caption: Synthesis pathway for 1-ethyl-4-(2-methylpropyl)benzene.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

-

Isobutylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the mixture in an ice bath with stirring.

-

Add isobutylbenzene (1.0 eq) to the dropping funnel with anhydrous dichloromethane.

-

Slowly add the isobutylbenzene solution to the stirred suspension of aluminum chloride.

-

Add acetyl chloride (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone.

-

The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Clemmensen Reduction of 4'-Isobutylacetophenone

This protocol describes the reduction of the ketone intermediate to the final alkane.

Materials:

-

4'-Isobutylacetophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water and stirring vigorously. Decant the aqueous solution.

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4'-isobutylacetophenone.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 1-ethyl-4-(2-methylpropyl)benzene can be purified by vacuum distillation.

Spectroscopic Data

Table 2: Spectroscopic Data for 1-ethyl-4-(2-methylpropyl)benzene

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃): δ 7.11 (d, J=8.0 Hz, 2H, Ar-H), 7.08 (d, J=8.0 Hz, 2H, Ar-H), 2.61 (q, J=7.6 Hz, 2H, -CH₂CH₃), 2.44 (d, J=7.2 Hz, 2H, -CH₂CH(CH₃)₂), 1.86 (m, 1H, -CH(CH₃)₂), 1.22 (t, J=7.6 Hz, 3H, -CH₂CH₃), 0.89 (d, J=6.6 Hz, 6H, -CH(CH₃)₂) |

| ¹³C NMR | A reference to the availability of ¹³C NMR spectra exists, but specific peak data is not readily available in the searched literature.[1] |

| Mass Spec (GC-MS) | Key fragments (m/z): 162 (M+), 147, 119, 91.[1] |

Predicted Biological Activity and Toxicity

While no specific experimental data on the biological activity of 1-ethyl-4-(2-methylpropyl)benzene was found in the literature, computational predictions provide some insights into its potential pharmacokinetic and toxicological properties.

Table 3: Predicted ADMET Properties of 1-ethyl-4-(2-methylpropyl)benzene

| Property | Prediction | Probability (%) | Source |

| Human Intestinal Absorption | + | 99.50 | [3] |

| Blood Brain Barrier Penetration | + | 100.00 | [3] |

| Human Oral Bioavailability | + | 91.43 | [3] |

| P-glycoprotein Substrate | - | 93.92 | [3] |

| Respiratory Toxicity | + | 67.78 | [3] |

| Mitochondrial Toxicity | + | 60.00 | [3] |

| Acute Oral Toxicity (Class) | III | 87.20 | [3] |

Note: These are computational predictions and require experimental validation.

Caption: Predicted ADMET profile of 1-ethyl-4-(2-methylpropyl)benzene.

Conclusion

This technical guide has synthesized the available information on 1-ethyl-4-(2-methylpropyl)benzene, providing a solid foundation for researchers. The provided synthesis protocols are robust and based on well-established chemical transformations. While experimental biological data is currently lacking, the predicted ADMET properties suggest that this compound is orally bioavailable and can cross the blood-brain barrier, warranting further investigation into its potential pharmacological effects. The data and methodologies presented herein should enable further exploration of this compound's properties and potential applications in various fields of chemical and pharmaceutical research.

References

Technical Data on 4-Ethylisobutylbenzene (CAS: 937-77-9)

An in-depth analysis of the compound designated by CAS number 100319-40-2, identified as 1-Ethyl-4-isobutylbenzene, reveals a significant discrepancy in available chemical databases and scientific literature. Extensive searches have failed to yield any registered compound with this specific combination of name and CAS number.

This suggests a potential error in the provided information, as the CAS (Chemical Abstracts Service) registry, a global standard for chemical substance identification, does not contain an entry for 1-Ethyl-4-isobutylbenzene with the CAS number 100319-40-2. It is possible that the chemical name and the CAS number do not correspond to the same substance or that one or both contain typographical errors.

For the benefit of researchers, scientists, and drug development professionals, it is crucial to work with accurate and verifiable information. Therefore, we present a technical overview of a structurally related and well-documented compound, 4-Ethylisobutylbenzene (CAS No. 937-77-9) , which may be the intended subject of interest. 4-Ethylisobutylbenzene shares the same molecular formula and building blocks, differing only in the substitution pattern on the benzene (B151609) ring.

This section provides a summary of key physicochemical and toxicological data for 4-Ethylisobutylbenzene.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H18 | |

| Molecular Weight | 162.27 g/mol | |

| Boiling Point | 203-204 °C | |

| Density | 0.86 g/cm³ | |

| Refractive Index | 1.488 |

Toxicological Data

| Test | Species | Route | Value |

| Acute Toxicity | Not available | ||

| Skin Corrosion/Irritation | Not available | ||

| Serious Eye Damage/Irritation | Not available |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of alkylbenzenes are well-established in the field of organic chemistry. A general workflow for the synthesis and characterization of a compound like 4-Ethylisobutylbenzene is outlined below.

Friedel-Crafts Alkylation (Illustrative Protocol)

-

Reaction Setup: A solution of isobutylbenzene (B155976) in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cooled solution.

-

Alkylating Agent Addition: An ethyl halide (e.g., ethyl bromide) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield the desired 4-Ethylisobutylbenzene.

Potential Signaling Pathways and Biological Activities

While no specific biological activity or signaling pathway involvement is documented for 1-Ethyl-4-isobutylbenzene, alkylbenzenes as a class are primarily of interest in the context of industrial chemistry and as intermediates. Some volatile organic compounds (VOCs) with similar structures are known to be metabolized in biological systems, often through cytochrome P450-mediated oxidation.

This generalized pathway illustrates the potential metabolic fate of an alkylbenzene in a biological system. The initial step typically involves oxidation of the alkyl side chain, followed by conjugation to increase water solubility and facilitate excretion.

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-isobutylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-4-isobutylbenzene, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings. Due to the inherent challenges of direct Friedel-Crafts ethylation of isobutylbenzene (B155976), including polysubstitution and carbocation rearrangements, this guide details a more reliable and controlled two-step synthetic pathway. This alternative route involves the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone (B122872), followed by the reduction of the resulting ketone to yield the target molecule, 1-ethyl-4-isobutylbenzene. This document provides detailed experimental protocols, quantitative data for each step, and mechanistic diagrams to facilitate a thorough understanding and practical application of this synthetic strategy.

Introduction

1-Ethyl-4-isobutylbenzene is a disubstituted aromatic hydrocarbon with significant applications as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a fundamental method for the alkylation and acylation of aromatic compounds.

Direct Friedel-Crafts ethylation of isobutylbenzene with an ethylating agent such as ethyl halide in the presence of a Lewis acid catalyst presents a theoretical approach to the synthesis of 1-ethyl-4-isobutylbenzene. However, this method is fraught with practical challenges:

-

Polyalkylation: The initial product, 1-ethyl-4-isobutylbenzene, is more reactive than the starting material, isobutylbenzene, leading to the formation of di- and poly-ethylated byproducts.

-

Regioselectivity: The isobutyl group is an ortho-, para-directing group. Therefore, the ethylation can occur at the ortho position in addition to the desired para position, leading to a mixture of isomers that can be difficult to separate.

-

Carbocation Rearrangement: While less of a concern with ethylating agents compared to longer-chain alkyl halides, the possibility of carbocation rearrangements cannot be entirely dismissed under certain conditions.

To circumvent these issues, a two-step synthesis involving an initial Friedel-Crafts acylation followed by a reduction step is the preferred and more controlled method for preparing 1-ethyl-4-isobutylbenzene with high purity and yield. The acylation step introduces an acetyl group to the para position of isobutylbenzene, and the deactivating nature of the resulting ketone functionality prevents further acylation. The subsequent reduction of the ketone to a methylene (B1212753) group is a well-established and efficient transformation.

Synthetic Pathway Overview: Acylation Followed by Reduction

The recommended synthetic route to 1-ethyl-4-isobutylbenzene is a two-step process:

-

Step 1: Friedel-Crafts Acylation of Isobutylbenzene. Isobutylbenzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a solid acid catalyst (e.g., zeolite) to produce 4'-isobutylacetophenone.

-

Step 2: Reduction of 4'-Isobutylacetophenone. The carbonyl group of 4'-isobutylacetophenone is reduced to a methylene group to yield 1-ethyl-4-isobutylbenzene. Common methods for this reduction include the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4'-Isobutylacetophenone

This protocol is based on a well-established method utilizing aluminum chloride as the catalyst.[1]

Materials:

-

Isobutylbenzene (IBB)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked flask equipped with a magnetic stirrer and an addition funnel is charged with isobutylbenzene (1.0 equivalent). The flask is cooled in an ice bath to 5°C.

-

Reagent Addition: Acetyl chloride (0.7 equivalents) and anhydrous aluminum chloride (0.67 equivalents) are combined in the addition funnel and added slowly to the stirred isobutylbenzene. The temperature of the reaction mixture should be maintained between 5 and 10°C throughout the addition, which typically takes about 1.5 hours.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at 5°C for an additional hour. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is poured onto crushed ice with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 4'-isobutylacetophenone.

-

Purification: The crude product can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (IBB:Acetyl Chloride:AlCl₃) | 1 : 0.7 : 0.67 | [1] |

| Reaction Temperature | 5-10°C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield of 4'-isobutylacetophenone | ~90% (para isomer) | [1] |

| Selectivity (para:meta) | ~43:1 | [1] |

Step 2: Reduction of 4'-Isobutylacetophenone to 1-Ethyl-4-isobutylbenzene

Two effective methods for the reduction of the ketone are presented below: the Wolff-Kishner reduction and the Clemmensen reduction.

The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to acids.

Materials:

-

4'-Isobutylacetophenone

-

Hydrazine (B178648) hydrate (B1144303) (85% or higher)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol (or other high-boiling solvent)

-

Hydrochloric acid (for work-up)

-

Ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 4'-isobutylacetophenone (1.0 equivalent), hydrazine hydrate (2.0 equivalents), and diethylene glycol.

-

Base Addition: Potassium hydroxide (3.0 equivalents) is added to the mixture.

-

Heating and Reflux: The mixture is heated to reflux (typically around 180-200°C) for several hours until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and hydrochloric acid to neutralize the excess base.

-

Extraction: The product is extracted with ether. The combined organic layers are washed with water and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude 1-ethyl-4-isobutylbenzene can be purified by distillation.

Quantitative Data:

The Clemmensen reduction is performed under acidic conditions and is particularly effective for reducing aryl-alkyl ketones.

Materials:

-

4'-Isobutylacetophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene (as a co-solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Zinc Amalgam: Zinc amalgam is prepared by stirring zinc granules with a solution of mercuric chloride in water.

-

Reaction Setup: A round-bottom flask is charged with the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Substrate Addition: 4'-Isobutylacetophenone (1.0 equivalent) is added to the stirred mixture.

-

Heating and Reflux: The mixture is heated to a vigorous reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidity. The reaction progress is monitored by TLC.

-

Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene.

-

Neutralization and Washing: The combined organic layers are carefully washed with water and then with a sodium bicarbonate solution to neutralize the acid.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude 1-ethyl-4-isobutylbenzene is purified by distillation.

Quantitative Data:

Similar to the Wolff-Kishner reduction, specific yield data for the Clemmensen reduction of 4'-isobutylacetophenone is not available in the provided search results. However, it is a standard and effective method for this type of transformation.

Reaction Mechanisms and Logical Diagrams

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.

Wolff-Kishner Reduction Mechanism

The Wolff-Kishner reduction involves the formation of a hydrazone followed by base-catalyzed elimination of nitrogen gas.

Experimental Workflow

The following diagram illustrates the general workflow for the two-step synthesis.

Conclusion

The synthesis of 1-ethyl-4-isobutylbenzene is most effectively and reliably achieved through a two-step process involving Friedel-Crafts acylation of isobutylbenzene followed by reduction of the resulting ketone. This approach circumvents the significant challenges of poor regioselectivity and polyalkylation associated with direct Friedel-Crafts ethylation. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and professionals in the pharmaceutical and chemical industries to successfully synthesize this important intermediate with high purity and in good yield. The choice between the Wolff-Kishner and Clemmensen reduction methods for the second step will depend on the substrate's sensitivity to acidic or basic conditions and the specific laboratory resources available.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing electrophilic aromatic substitution (EAS) reactions of alkylbenzenes. It delves into the reaction mechanisms, the activating and directing effects of alkyl substituents, and provides quantitative data and detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these fundamental reactions in synthetic chemistry.

Introduction to Electrophilic Aromatic Substitution of Alkylbenzenes

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In this class of reactions, an electrophile replaces a hydrogen atom on the aromatic nucleus. Alkylbenzenes, aromatic hydrocarbons bearing one or more alkyl substituents, exhibit distinct reactivity and selectivity in EAS reactions compared to unsubstituted benzene (B151609). The alkyl groups, through their electron-donating nature, influence the rate and regioselectivity of the substitution, making them a critical consideration in synthetic design.

Alkyl groups are classified as activating substituents, meaning they increase the rate of electrophilic aromatic substitution relative to benzene.[1] This enhanced reactivity is attributed to two primary electronic effects:

-

Inductive Effect: Alkyl groups are electron-donating through the sigma bond framework, which enriches the electron density of the aromatic ring.

-

Hyperconjugation: The overlap of C-H sigma bonds on the alkyl group with the pi system of the benzene ring further increases electron density in the ring.

These activating properties also govern the regioselectivity of the reaction. Alkyl groups are ortho, para-directors, meaning the incoming electrophile is preferentially directed to the positions adjacent (ortho) and opposite (para) to the alkyl substituent.[2][3] This is due to the enhanced stability of the carbocation intermediates (arenium ions or sigma complexes) formed during ortho and para attack, where a resonance structure places the positive charge directly on the carbon atom bearing the alkyl group.[4]

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution of alkylbenzenes proceeds through a two-step mechanism.[5]

-

Attack of the Electrophile: The electron-rich π system of the alkylbenzene acts as a nucleophile and attacks the electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Deprotonation: A weak base in the reaction mixture removes a proton from the sp3-hybridized carbon of the arenium ion. This is a fast step that restores the aromaticity of the ring, yielding the substituted alkylbenzene.[5]

Key Electrophilic Aromatic Substitution Reactions of Alkylbenzenes

Several key reactions exemplify the electrophilic aromatic substitution of alkylbenzenes:

-

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile.[6]

-

Halogenation: The substitution of a halogen (e.g., -Br, -Cl) is commonly carried out in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3, which polarizes the halogen molecule to create a more potent electrophile.

-

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved using fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid). The electrophile is believed to be SO3 or protonated SO3. This reaction is notably reversible.

-

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). A significant limitation of this reaction is the propensity for carbocation rearrangements to form more stable carbocations.[7] Polyalkylation is also a common side reaction because the product is more reactive than the starting material.

-

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) is achieved using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst. The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement. The product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.

Quantitative Data on Reactivity and Regioselectivity

The electronic and steric effects of alkyl groups have a quantifiable impact on the rates and isomer distributions of electrophilic aromatic substitution reactions.

Relative Rates of Electrophilic Aromatic Substitution

The activating nature of alkyl groups leads to significantly faster reaction rates compared to benzene. The size of the alkyl group can influence this rate, with a balance between electron-donating effects and steric hindrance.

| Alkylbenzene | Substituent | Relative Rate of Nitration (vs. Benzene = 1) |

| Toluene (B28343) | -CH₃ | ~25[8] |

| Ethylbenzene | -CH₂CH₃ | ~16 |

| Isopropylbenzene (Cumene) | -CH(CH₃)₂ | ~14 |

| tert-Butylbenzene | -C(CH₃)₃ | ~16 |

Note: Relative rates can vary with reaction conditions.

Isomer Distribution in Electrophilic Aromatic Substitution

The ortho, para-directing effect of alkyl groups is evident in the product distribution of EAS reactions. The ratio of ortho to para isomers is influenced by steric hindrance; as the size of the alkyl group increases, the proportion of the para product generally increases due to the steric hindrance at the ortho positions.[1]

Table 2: Isomer Distribution in the Nitration of Alkylbenzenes [1]

| Alkylbenzene | Substituent | % Ortho | % Meta | % Para |

| Toluene | -CH₃ | 58 | 5 | 37 |

| Ethylbenzene | -CH₂CH₃ | 45 | 4 | 51 |

| Isopropylbenzene (Cumene) | -CH(CH₃)₂ | 30 | 5 | 65 |

| tert-Butylbenzene | -C(CH₃)₃ | 16 | 8 | 75 |

Table 3: Isomer Distribution in the Chlorination of Toluene

| Reaction | % Ortho | % Meta | % Para |

| Chlorination | 60 | 1 | 39 |

Table 4: Isomer Distribution in the Sulfonation of Toluene

| Reaction | % Ortho | % Meta | % Para |

| Sulfonation | 32 | 6 | 62 |

Table 5: Isomer Distribution in Friedel-Crafts Reactions of Toluene

| Reaction | Alkylating/Acylating Agent | % Ortho | % Meta | % Para |

| Alkylation (0 °C) | CH₃Cl / AlCl₃ | 54 | 17 | 29 |

| Acylation | CH₃COCl / AlCl₃ | - | - | ~100 |

Note: Isomer distributions are sensitive to reaction conditions such as temperature and catalyst.

Experimental Protocols

Nitration of Toluene[6]

Materials:

-

5 mL conical vial with spin vane

-

Crystallizing dish

-

Magnetic stirrer

-

Concentrated nitric acid (1.0 mL)

-

Concentrated sulfuric acid (1.0 mL)

-

Toluene (1.0 mL)

-

Water (10 mL)

-

Diethyl ether (8 mL)

-

10% Sodium bicarbonate solution (10 mL)

-

Small separatory funnel

Procedure:

-

Place the 5 mL conical vial, equipped with a spin vane, in a crystallizing dish filled with ice-water on a stirrer.

-

Add 1.0 mL of concentrated nitric acid to the vial.

-

While stirring, slowly add 1.0 mL of concentrated sulfuric acid.

-

After the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over a period of 5 minutes. The reaction is exothermic; slow the addition if boiling occurs.

-

Allow the reaction mixture to stir and reach room temperature. Continue stirring for an additional 5 minutes.

-

Transfer the reaction mixture to a small separatory funnel containing 10 mL of water.

-

Rinse the conical vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel. Repeat the rinsing with another 4 mL of diethyl ether.

-

Gently shake the separatory funnel, allow the layers to separate, and remove the aqueous layer.

-

Wash the organic layer with 10 mL of 10% sodium bicarbonate solution.

-

The organic layer containing the nitrated toluene isomers can then be dried and the solvent removed for further analysis.

Friedel-Crafts Acylation of Toluene

Materials:

-

50 mL round-bottom flask

-

Magnetic stir bar

-

Claisen adaptor

-

Addition funnel

-

Air condenser

-

Anhydrous aluminum chloride (0.0275 mol)

-

Methylene (B1212753) chloride (13 mL)

-

Acetyl chloride (0.0275 mol)

-

Toluene (0.025 mol)

-

Ice bath

-

Separatory funnel

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Assemble a dry 50 mL round-bottom flask with a magnetic stir bar, Claisen adaptor, addition funnel, and air condenser.

-

Add anhydrous aluminum chloride (0.0275 mol) to the flask, followed by 8 mL of methylene chloride.

-

Cool the mixture in an ice bath to 0°C.

-

In the addition funnel, place a solution of acetyl chloride (0.0275 mol) in 5 mL of methylene chloride.

-

Add the acetyl chloride solution to the aluminum chloride suspension over 10 minutes. The mixture should become homogeneous and turn bright yellow.

-

Once the electrophile is activated, add a solution of toluene (0.025 mol) in 5 mL of methylene chloride from the addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.

-

The reaction is worked up by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is then extracted with methylene chloride, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The product can be purified by distillation or chromatography.

Friedel-Crafts Alkylation of Cumene (B47948) (Synthesis of Diisopropylbenzene)

Materials:

-

High-pressure reactor (e.g., stainless steel tube)

-

Silica-alumina catalyst

-

Cumene

-

Inert packing material (e.g., glass wool, glass chips)

-

Heating system (e.g., hot-oil heat tracing)

-

Back pressure controller

-

Gas chromatograph (for analysis)

Procedure (Industrial-style, continuous flow):

-

Load the reactor tube with a silica-alumina catalyst bed, supported by inert packing material.

-

Heat the reactor to the desired temperature (e.g., 170-200°C).

-

Introduce a feed stream of cumene and propylene at a specific molar ratio (e.g., 6:1 to 8:1) into the reactor.

-

Maintain the system at a pressure sufficient to keep the reactants in the liquid phase (e.g., 700 psig).

-

The reaction mixture flows through the catalyst bed where the alkylation occurs.

-

The product stream, containing diisopropylbenzene isomers, unreacted cumene, and propylene, exits the reactor.

-

The product composition is analyzed by gas chromatography. The diisopropylbenzene isomers can be separated by fractional distillation.

Mandatory Visualizations

Caption: General mechanism of electrophilic aromatic substitution on alkylbenzenes.

Caption: Rationale for the ortho, para-directing effect of alkyl groups.

Caption: Experimental workflow for the nitration of toluene.

Caption: Comparison of Friedel-Crafts alkylation and acylation.

References

- 1. ejaet.com [ejaet.com]

- 2. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. ias.ac.in [ias.ac.in]

- 5. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 6. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The Enigmatic Presence of 1-Ethyl-4-isobutylbenzene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-isobutylbenzene, a substituted alkylbenzene, is a molecule of interest due to its structural similarity to other biologically active compounds. While its presence in the natural world, particularly within the plant kingdom, is not widely documented, emerging evidence suggests its occurrence in trace amounts in certain plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 1-Ethyl-4-isobutylbenzene in plants. It delves into the limited quantitative data available, details the experimental protocols necessary for its detection and quantification, and proposes a putative biosynthetic pathway based on established principles of plant secondary metabolism. This document aims to serve as a foundational resource for researchers investigating the phytochemistry, biosynthesis, and potential applications of this and related alkylbenzenes.

Natural Occurrence and Quantitative Data

The natural occurrence of 1-Ethyl-4-isobutylbenzene in the plant kingdom is sparse in currently available scientific literature. To date, its presence has been primarily reported in the essential oil of Curcuma longa (turmeric) rhizomes. However, comprehensive quantitative data remains elusive. One study on the composition of turmeric essential oil identified a structural isomer, 1,4-dimethyl-2-isobutylbenzene, at a concentration of 4.4%. While not the target compound, this finding suggests the potential for the biosynthesis of various positional isomers of substituted alkylbenzenes within this plant species.

Due to the limited direct quantitative data for 1-Ethyl-4-isobutylbenzene, the following table summarizes the reported concentration of its structural isomer to provide context for potential abundance.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Analytical Method |

| Curcuma longa | Rhizome | 1,4-dimethyl-2-isobutylbenzene | 4.4% | GC-MS |

It is crucial to note that this is a structural isomer and not 1-Ethyl-4-isobutylbenzene. Further research is required to quantify the precise concentration of 1-Ethyl-4-isobutylbenzene in Curcuma longa and other plant species.

Experimental Protocols for Identification and Quantification

The detection and quantification of 1-Ethyl-4-isobutylbenzene in plant matrices necessitate sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for the analysis of volatile compounds in plants like Curcuma longa.

Plant Material and Extraction

-

Sample Preparation: Fresh or dried plant material (e.g., Curcuma longa rhizomes) should be finely ground to increase the surface area for extraction.

-

Hydrodistillation: The ground plant material is subjected to hydrodistillation using a Clevenger-type apparatus for 3-4 hours. The collected essential oil is then dried over anhydrous sodium sulfate.

-

Solvent Extraction: Alternatively, solvent extraction using a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) can be employed. The powdered plant material is macerated in the solvent, followed by filtration and concentration of the extract under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkylbenzenes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is essential for optimal separation. A typical program might be:

-

Initial temperature: 60°C for 5 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 10 minutes.

-

-

Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Compound Identification: The identification of 1-Ethyl-4-isobutylbenzene is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard. The fragmentation pattern in the mass spectrum is a key identifier.

-

Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of 1-Ethyl-4-isobutylbenzene at various concentrations. An internal standard (e.g., n-alkane series) can be used to improve accuracy and precision.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of 1-Ethyl-4-isobutylbenzene in plants has not been elucidated. However, based on the known biosynthesis of other alkylated aromatic compounds, such as p-cymene, and general principles of plant secondary metabolism, a putative pathway can be proposed. This proposed pathway involves the shikimate pathway for the synthesis of the aromatic ring and subsequent alkylation steps.

The biosynthesis likely begins with precursors from the shikimate pathway, leading to the formation of a phenylpropanoid intermediate. The isobutyl and ethyl side chains are likely derived from amino acid metabolism or the isoprenoid pathway. The final assembly could be catalyzed by a prenyltransferase or a similar alkylating enzyme, potentially through a mechanism analogous to a Friedel-Crafts alkylation, which has been observed in some enzymatic reactions in secondary metabolism.

Literature review on the synthesis of substituted benzenes

An In-depth Technical Guide to the Synthesis of Substituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the core methodologies for the synthesis of substituted benzenes, a fundamental structural motif in pharmaceuticals, agrochemicals, and materials science. We will delve into the mechanisms, applications, and experimental considerations of key synthetic transformations, including electrophilic and nucleophilic aromatic substitution, modern cross-coupling reactions, and direct C-H functionalization. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. The core mechanism involves the attack of the electron-rich benzene (B151609) ring (the nucleophile) on a strong electrophile (E+).[1][2] This reaction proceeds through a two-step mechanism: the initial attack disrupts aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, which is the rate-determining step.[2][3] In the second, faster step, a base removes a proton from the carbon bearing the electrophile, restoring the stable aromatic system.[2]

The six most common EAS reactions taught in introductory organic chemistry are halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.[4] Each of these typically requires a catalyst, often a Lewis acid, to generate a sufficiently reactive electrophile to overcome the high stability of the benzene ring.[3][4][5]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Substituent Effects

Existing substituents on the benzene ring profoundly influence both the rate of subsequent EAS reactions and the regioselectivity (the position of the new substituent).[1]

-

Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. They are typically ortho, para-directors. Examples include -OH, -OR, -NH₂, and alkyl groups.[1]

-

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. Most deactivators are meta-directors (e.g., -NO₂, -CN, -SO₃H, -COR). Halogens are an exception; they are deactivating but ortho, para-directing.[1]

Caption: Logical relationship of substituent effects in EAS reactions.

Representative EAS Reactions and Data

The following table summarizes common EAS reactions with typical conditions and yields.

| Reaction | Electrophile (E+) | Catalyst / Reagents | Typical Yield (%) | Regioselectivity (Toluene) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 85-95 | 59% ortho, 4% meta, 37% para |

| Bromination | Br⁺ | Br₂, FeBr₃ | 75-85 | 33% ortho, <1% meta, 67% para |

| Sulfonation | SO₃ | Fuming H₂SO₄ (SO₃) | >95 | 32% ortho, 6% meta, 62% para |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | >90 | <1% ortho, <1% meta, >99% para |

| Friedel-Crafts Alkylation | R⁺ | RCl, AlCl₃ | 50-70 | 55% ortho, 17% meta, 28% para |

Data compiled from various organic chemistry resources. Yields and regioselectivity are representative and can vary with specific substrates and conditions.

Experimental Protocol: Nitration of Methyl Benzoate (B1203000)

Objective: To synthesize methyl m-nitrobenzoate via electrophilic aromatic substitution.

Methodology:

-

Place 6.0 g of methyl benzoate into a 100 mL flask and cool it in an ice bath to 0-5 °C.

-

Slowly and with constant swirling, add 10 mL of concentrated sulfuric acid to the flask, maintaining the low temperature.

-

Separately, prepare a nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. The temperature must be kept below 15 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes with occasional swirling.

-

Pour the reaction mixture slowly over 50 g of crushed ice in a beaker.

-

The solid product, methyl m-nitrobenzoate, will precipitate. Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from methanol (B129727) to obtain the pure product. The expected yield is approximately 6.5 g.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich, they can undergo nucleophilic substitution under specific conditions.[6] The Nucleophilic Aromatic Substitution (SNAr) mechanism is favored when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups.[6][7][8]

The reaction proceeds via a two-step addition-elimination mechanism.[8] First, a strong nucleophile attacks the carbon atom bearing a good leaving group (typically a halide).[9] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] For the intermediate to be sufficiently stabilized, the EWGs must be positioned ortho or para to the leaving group.[7][9] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[9]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2,4-Dinitrophenol (B41442)

Objective: To prepare 2,4-dinitrophenol from 1-chloro-2,4-dinitrobenzene (B32670) via an SNAr reaction.

Methodology:

-

Dissolve 2.0 g of sodium carbonate in 40 mL of water in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Add 2.0 g of 1-chloro-2,4-dinitrobenzene to the flask. The chloro-compound will melt and form an oil at the bottom.

-

Heat the mixture to a gentle reflux for approximately 30 minutes, with occasional swirling to ensure mixing. The oil will gradually react and dissolve.

-

After the reflux period, cool the now-clear solution to room temperature.

-

Carefully acidify the solution by slowly adding approximately 5 mL of concentrated hydrochloric acid.

-

2,4-Dinitrophenol will precipitate as a yellow solid. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration and wash it with a small amount of cold water.

-

The product can be purified by recrystallization from water. The expected yield is approximately 1.7 g.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools for constructing C-C and C-heteroatom bonds, revolutionizing the synthesis of complex substituted benzenes, particularly in the pharmaceutical industry.[11][12] These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar and R) couple and are eliminated from the palladium, forming the final product (Ar-R) and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Data on Suzuki-Miyaura Coupling

This table shows the scope of a typical Suzuki-Miyaura coupling between various aryl bromides and phenylboronic acid.

| Aryl Bromide (Ar-Br) | Base | Catalyst | Yield (%) |

| 4-Bromotoluene | K₂CO₃ | Pd(PPh₃)₄ | 95 |

| 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ | 98 |

| 1-Bromo-4-nitrobenzene | K₃PO₄ | Pd(OAc)₂ / SPhos | 92 |

| 2-Bromopyridine | K₂CO₃ | Pd(PPh₃)₄ | 88 |

| 4-Bromobenzaldehyde | K₂CO₃ | Pd(PPh₃)₄ | 90 |

Yields are representative for reactions typically run in a solvent like toluene (B28343) or dioxane with water at 80-100 °C.

Direct C-H Functionalization

A frontier in modern organic synthesis is the direct functionalization of C-H bonds.[13] This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics), offering a more atom- and step-economical pathway to substituted arenes.[13][14] Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a primary approach.[15][16]

A common strategy involves using a directing group on the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, typically at the ortho position, leading to high regioselectivity.[15][17] More recent advances have also enabled challenging meta and para C-H functionalizations.[13]

Caption: Workflow for directing group-assisted ortho-C-H functionalization.

Synthetic Strategies for Polysubstituted Benzenes

The synthesis of molecules with multiple substituents requires careful planning, often using a retrosynthetic approach.[18][19] The order of reactions is critical because the directing effects of the substituents must be considered at each step to install subsequent groups at the desired positions.[19][20]

For example, to synthesize 4-bromo-2-nitrotoluene, one must consider the directing effects of the methyl, bromo, and nitro groups. A Friedel-Crafts reaction cannot be performed on a nitrated ring, and brominating nitrotoluene would give a mixture.[18] A successful route involves first brominating toluene (an ortho, para-director) to get p-bromotoluene, and then nitrating this product, where the activating methyl group directs the nitro group to the desired ortho position.[18]

Caption: Retrosynthetic analysis for 4-bromo-2-nitrotoluene.

References

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physicochemical Characteristics of 1-Ethyl-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-isobutylbenzene is an aromatic hydrocarbon that holds significance in the pharmaceutical industry, primarily as a known impurity and a process intermediate related to the synthesis of ibuprofen. A thorough understanding of its physicochemical properties is crucial for process optimization, quality control, and safety assessment in drug development and manufacturing. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Ethyl-4-isobutylbenzene, including detailed experimental protocols for their determination and a summary of available data.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [1][2][3][4] |

| Molecular Weight | 162.27 g/mol | [1][2][4] |

| IUPAC Name | 1-ethyl-4-(2-methylpropyl)benzene | [1][2] |

| Synonyms | p-Isobutylethylbenzene, Ibuprofen Impurity B2 | [2] |

| CAS Number | 100319-40-2 | [1] |

| Physical Form | Liquid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Water Solubility | Predicted to be low (non-polar molecule) | |

| XlogP | 4.3 | [1][2] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1][2] |

| Flash Point | Not applicable | |

| Refractive Index | Data not available |

Experimental Protocols

While specific experimental data for 1-Ethyl-4-isobutylbenzene is limited, the following are detailed, standard methodologies for determining the key physicochemical properties of similar liquid aromatic hydrocarbons.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[5][6]

Apparatus:

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)[7]

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place a small amount (a few milliliters) of 1-Ethyl-4-isobutylbenzene into the small test tube.[6]

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[5]

-

Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.[5]

-

Immerse the assembly into a heating bath (an oil bath is suitable for temperatures above 100°C).[5]

-

Heat the bath gently and stir to ensure even temperature distribution.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5][6] Record this temperature.

Determination of Density

The density of a liquid can be determined using a pycnometer or a vibrating tube density meter.[8]

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark on the pycnometer, ensuring there are no air bubbles.

-

Dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 1-Ethyl-4-isobutylbenzene and repeat steps 3-5.

-

Calculate the density using the following formula: Density = (Mass of substance) / (Volume of substance) Volume of substance = (Mass of water) / (Density of water at the measurement temperature)

Determination of Water Solubility (Slow-Stir Method)

For hydrophobic organic compounds like 1-Ethyl-4-isobutylbenzene, the slow-stir method is appropriate to avoid the formation of micro-emulsions.[9]

Apparatus:

-

Large glass vessel (at least 1 liter) with a stopcock at the bottom

-

Magnetic stirrer and stir bar

-

Constant temperature bath or room

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Add a known volume of high-purity water to the glass vessel.

-

Add a small, excess amount of 1-Ethyl-4-isobutylbenzene to the water.

-

Place the vessel in a constant temperature environment and stir the mixture slowly with a magnetic stirrer. The stirring speed should be gentle enough to create a vortex that is no more than 10-20% of the liquid depth, to prevent the formation of an emulsion.[9]

-

Allow the mixture to equilibrate for an extended period (24-48 hours or longer, until successive measurements are constant).

-

Stop stirring and allow the phases to separate completely.

-

Carefully collect an aqueous sample from the bottom of the vessel through the stopcock, discarding the initial volume to avoid contamination from the stopcock surface.

-

Extract the 1-Ethyl-4-isobutylbenzene from the aqueous sample using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Analyze the extract using a calibrated analytical method (e.g., GC-MS) to determine the concentration of 1-Ethyl-4-isobutylbenzene. This concentration represents its water solubility at that temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can form an ignitable mixture with air. The Pensky-Martens closed-cup method is a common standard.[10][11]

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Pour the sample of 1-Ethyl-4-isobutylbenzene into the test cup up to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Begin heating the sample at a slow, constant rate (e.g., 5-6°C per minute).[12]

-